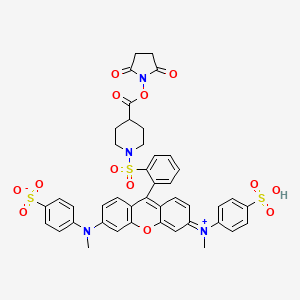
SY-9 NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SY-9 NHS ester, also known as SY-9 succinimidyl ester, is a nonfluorescent acceptor dye often used in the preparation of peptide and oligonucleotide fluorescence resonance energy transfer (FRET) probes. It is a more hydrophilic version of the popular SY-7 dark quencher. The compound is particularly useful in FRET applications due to its broad and intense quenching range from 500-600 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
SY-9 NHS ester is synthesized through the reaction of SY-9 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then purified through column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, solvent addition, and purification processes .
Chemical Reactions Analysis
Types of Reactions
SY-9 NHS ester primarily undergoes substitution reactions, specifically nucleophilic substitution. The NHS ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, such as those found in proteins (e.g., lysine residues), amine-modified oligonucleotides, and other amine-containing molecules.
Conditions: The reaction occurs most efficiently at pH 7-9 and forms a stable, covalent amide bond.
Major Products
The major product of the reaction between this compound and primary amines is a covalent amide bond, resulting in the labeled protein or oligonucleotide .
Scientific Research Applications
SY-9 NHS ester is widely used in various scientific research applications:
Mechanism of Action
SY-9 NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of a covalent amide bond. This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .
Comparison with Similar Compounds
SY-9 NHS ester is often compared with other nonfluorescent acceptor dyes such as SY-7 NHS ester and Qthis compound. While all these compounds serve similar purposes in FRET applications, this compound is more hydrophilic, making it more suitable for aqueous environments . Other similar compounds include:
- Carboxyrhodamine 110 (Rhodamine Green)
- Alexa Fluor® 488, 532, 546, 555, 568
- Cy3
- TAMRA
- ROX dyes
This compound stands out due to its broad quenching range and high efficiency in forming stable amide bonds under mild conditions .
Properties
Molecular Formula |
C43H38N4O13S3 |
|---|---|
Molecular Weight |
915.0 g/mol |
IUPAC Name |
4-[[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-[methyl-(4-sulfophenyl)azaniumylidene]xanthen-3-yl]-methylamino]benzenesulfonate |
InChI |
InChI=1S/C43H38N4O13S3/c1-44(28-7-13-32(14-8-28)62(53,54)55)30-11-17-34-37(25-30)59-38-26-31(45(2)29-9-15-33(16-10-29)63(56,57)58)12-18-35(38)42(34)36-5-3-4-6-39(36)61(51,52)46-23-21-27(22-24-46)43(50)60-47-40(48)19-20-41(47)49/h3-18,25-27H,19-24H2,1-2H3,(H-,53,54,55,56,57,58) |
InChI Key |
UFGPPUDYRGLQJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=C(C=C5)S(=O)(=O)O)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















